Molecular weight and formula of N-(but-3-yn-1-yl)methanesulfonamide
Molecular weight and formula of N-(but-3-yn-1-yl)methanesulfonamide
An In-Depth Technical Guide to N-(but-3-yn-1-yl)methanesulfonamide: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
N-(but-3-yn-1-yl)methanesulfonamide is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates two highly valuable functional groups: a terminal alkyne and a methanesulfonamide moiety. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to mimic a peptide bond and participate in hydrogen bonding with biological targets.[1] The terminal alkyne provides a versatile chemical handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This unique combination makes N-(but-3-yn-1-yl)methanesulfonamide a powerful building block for synthesizing compound libraries and developing targeted molecular probes.[2] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its significance and application for researchers and drug development professionals.
Core Physicochemical and Structural Data
The fundamental properties of N-(but-3-yn-1-yl)methanesulfonamide are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂S | PubChem[3][4] |
| Molecular Weight | 147.20 g/mol | PubChem[3] |
| Monoisotopic Mass | 147.03540 Da | PubChem[4] |
| IUPAC Name | N-but-3-ynylmethanesulfonamide | PubChem[3] |
| CAS Number | 1207840-15-0 | PubChem[3] |
| InChIKey | DXRTUFCLGMVMNY-UHFFFAOYSA-N | PubChemLite[4] |
| Predicted XLogP3 | -0.1 | PubChem[3] |
| Physical Form | Solid (Predicted/Typical for similar small molecules) | N/A |
Synthesis and Spectroscopic Characterization
The synthesis of N-(but-3-yn-1-yl)methanesulfonamide is typically achieved through a nucleophilic substitution reaction between but-3-yn-1-amine and methanesulfonyl chloride. This approach is efficient and leverages readily available starting materials.
Synthetic Workflow: A Mechanistic Perspective
The workflow involves the reaction of a primary amine with a sulfonyl chloride, a classic method for sulfonamide formation.[1] The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.
Caption: Synthetic pathway for N-(but-3-yn-1-yl)methanesulfonamide.
Spectroscopic Profile
For structural verification, a combination of NMR, IR, and mass spectrometry is employed.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet for the terminal alkyne proton (C≡C-H), a singlet for the methyl protons of the sulfonyl group (CH₃-S), and multiplets for the two methylene groups (-CH₂-CH₂-). The proton on the nitrogen (N-H) would appear as a broad singlet or a triplet, depending on coupling.
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¹³C NMR: The carbon spectrum would confirm the presence of five distinct carbon atoms: two sp-hybridized carbons of the alkyne, two sp³-hybridized methylene carbons, and one sp³-hybridized methyl carbon.
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IR Spectroscopy: Key absorption bands would be indicative of the functional groups. A sharp, strong peak around 3300 cm⁻¹ corresponds to the C-H stretch of the terminal alkyne. Strong absorptions in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions are characteristic of the asymmetric and symmetric S=O stretching of the sulfonamide group, respectively.[5]
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Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) would show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the compound's molecular weight plus a proton (approx. 148.04).
Significance and Applications in Drug Development
The true value of N-(but-3-yn-1-yl)methanesulfonamide lies in its utility as a versatile scaffold for creating diverse molecular entities.
A Bifunctional Building Block
The molecule's two functional ends can be independently modified, allowing for the systematic construction of complex molecules. This is a core principle in fragment-based drug discovery (FBDD), where small, simple molecules are elaborated to improve binding affinity and selectivity for a biological target.
Caption: Chemical derivatization potential of the core scaffold.
Relevance in Modern Medicinal Chemistry
The alkynyl sulfonamide scaffold is not merely theoretical; it is present in precursors to modern therapeutics. For instance, the synthesis of Lenacapavir, an FDA-approved HIV capsid inhibitor, involves a Sonogashira coupling reaction with 3-methyl-3-(methylsulfonyl)but-1-yne, a structurally related alkyne.[6] This underscores the industrial and pharmaceutical relevance of this chemical motif in constructing complex and potent antiviral agents. Furthermore, the sulfonamide group is a key feature in numerous antibacterial, anticancer, and anti-inflammatory drugs.[1][2]
Experimental Protocols
The following protocols provide a framework for the synthesis and analysis of N-(but-3-yn-1-yl)methanesulfonamide.
Detailed Synthesis Protocol
Objective: To synthesize N-(but-3-yn-1-yl)methanesulfonamide.
Materials:
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But-3-yn-1-amine (1.0 eq)
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Methanesulfonyl chloride (1.1 eq)
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Anhydrous Triethylamine (Et₃N) (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-3-yn-1-amine (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.
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Addition of Electrophile: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes via a dropping funnel. A white precipitate (triethylammonium chloride) will form.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting amine.
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Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. The bicarbonate wash removes any unreacted sulfonyl chloride and acidic impurities.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(but-3-yn-1-yl)methanesulfonamide.
General Protocol for Spectroscopic Analysis
Objective: To confirm the identity and purity of the synthesized product.
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]
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Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.
2. Mass Spectrometry:
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Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[5]
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Acquisition: Infuse the sample into a mass spectrometer with an ESI source and acquire data in positive ion mode to observe the [M+H]⁺ adduct.
Conclusion
N-(but-3-yn-1-yl)methanesulfonamide is a high-value chemical entity whose simple structure belies its significant potential. The strategic placement of a reactive terminal alkyne and a biologically relevant sulfonamide group makes it an ideal starting point for the synthesis of novel small molecules. For researchers in drug discovery, this compound serves as a versatile building block for constructing compound libraries aimed at a wide range of biological targets, from enzymes to receptors. The robust synthetic accessibility and the dual functionality of this molecule ensure its continued relevance in the ongoing quest for new and effective therapeutic agents.
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PubChemLite. N-(but-3-yn-1-yl)methanesulfonamide (C5H9NO2S). Available from: [Link]
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PubChem. But-3-yn-1-yl methanesulfonate | C5H8O3S | CID 11378578. Available from: [Link]
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PubChemLite. But-3-yne-1-sulfonamide (C4H7NO2S). Available from: [Link]
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